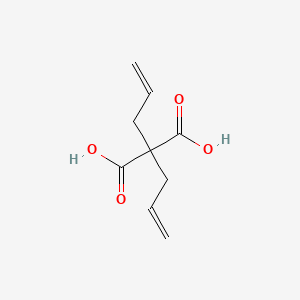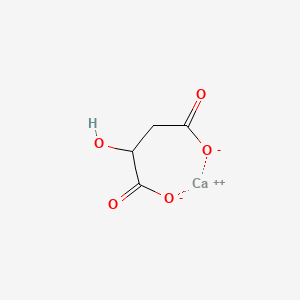
O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-Tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine is a synthetic derivative of L-tyrosine, a naturally occurring amino acid. This compound is characterized by the presence of chlorine and iodine atoms attached to the phenyl ring of the tyrosine molecule. It has a molecular formula of C15H12ClI2NO4 and a molecular weight of 559.52 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine typically involves the iodination and chlorination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions. The phenolic hydroxyl group is then selectively iodinated using iodine and an oxidizing agent such as iodic acid. Following iodination, the protected intermediate is subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride. Finally, the protecting groups are removed to yield the desired compound .
Industrial Production Methods
Industrial production of O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated and dechlorinated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein function due to its structural similarity to L-tyrosine.
Medicine: Investigated for its potential therapeutic applications, including its role in thyroid hormone analogs and radiopharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine involves its interaction with various molecular targets and pathways. Due to its structural similarity to L-tyrosine, it can be incorporated into proteins and enzymes, potentially altering their function. The presence of chlorine and iodine atoms may also influence its reactivity and binding affinity to specific targets, such as thyroid hormone receptors .
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: The parent amino acid without chlorine and iodine substitutions.
3,5-Diiodo-L-tyrosine: L-tyrosine with only iodine substitutions.
3-Chloro-L-tyrosine: L-tyrosine with only chlorine substitution
Uniqueness
O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine is unique due to the presence of both chlorine and iodine atoms, which can significantly alter its chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
4299-63-2 |
|---|---|
Fórmula molecular |
C₁₅H₁₂ClI₂NO₄ |
Peso molecular |
559.52 |
Sinónimos |
L-3-[4-(3-chloro-4-hydroxyphenoxy)-3,5-diiodophenyl]-Alanine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)

![2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide](/img/structure/B1144612.png)
